![molecular formula C16H17N3OS B251349 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251349.png)

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

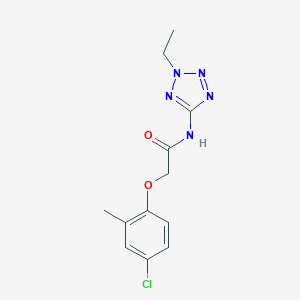

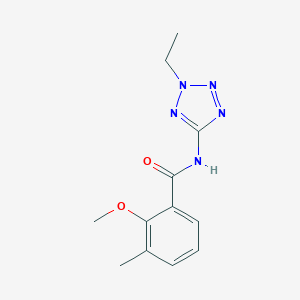

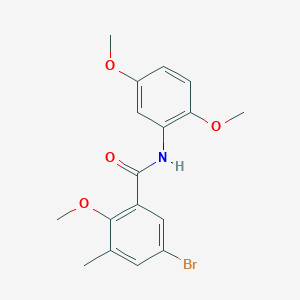

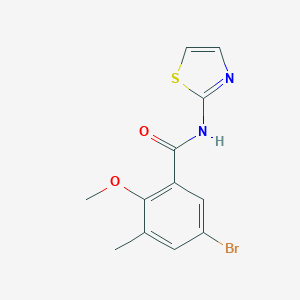

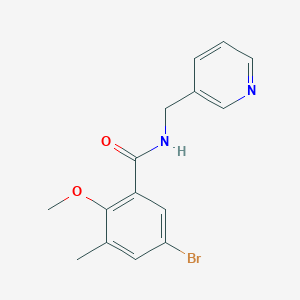

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCM belongs to the class of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants. However, DMCM has unique properties that distinguish it from other benzodiazepines, making it a promising candidate for further research.

Mechanism of Action

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Specifically, 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide binds to the benzodiazepine site on the GABA receptor, enhancing the effects of GABA and increasing inhibitory neurotransmission. This results in a reduction in neuronal excitability and a calming effect on the brain.

Biochemical and Physiological Effects

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have muscle relaxant properties, reducing muscle tone and decreasing muscle spasms. 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been investigated for its potential use in the treatment of alcohol withdrawal, as it can reduce the severity of withdrawal symptoms such as tremors and seizures.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is its high potency, allowing for lower doses to be administered compared to other benzodiazepines. This can reduce the risk of side effects and toxicity. However, 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a short half-life, meaning that it is rapidly eliminated from the body. This can make it difficult to maintain therapeutic levels of the drug over an extended period of time.

Future Directions

There are several potential future directions for research on 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD), which is a debilitating condition characterized by anxiety, flashbacks, and avoidance behavior. 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to reduce anxiety-related behaviors in animal models of PTSD, suggesting that it may have therapeutic potential in humans.

Another potential area of research is the development of novel 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide analogs with improved pharmacological properties. For example, analogs with longer half-lives could be developed to allow for sustained therapeutic effects. Additionally, analogs with greater selectivity for specific subtypes of the GABA receptor could be developed, potentially reducing the risk of side effects.

Conclusion

In conclusion, 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a promising compound with potential therapeutic applications in the treatment of anxiety disorders, epilepsy, muscle spasms, and alcohol withdrawal. Its mechanism of action on the GABA receptor makes it a unique benzodiazepine with distinct properties. While there are limitations to its use, such as its short half-life, ongoing research into 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide and its analogs holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.

Synthesis Methods

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can be synthesized using a variety of methods, including the reaction between 2,4-dimethylbenzoyl chloride and 4-methyl-2-pyridylthiourea. The resulting product is then treated with sodium hydroxide to form 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. Other synthesis methods involve the reaction between 2,4-dimethylbenzoic acid and 4-methyl-2-pyridylthiourea, or the reaction between 2,4-dimethyl-3-nitrobenzoic acid and 4-methyl-2-pyridylthiourea.

Scientific Research Applications

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders. In animal studies, 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have anxiolytic effects, reducing anxiety-related behaviors in rodents. 2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been investigated for its potential use as an anticonvulsant, with promising results in animal models of epilepsy.

properties

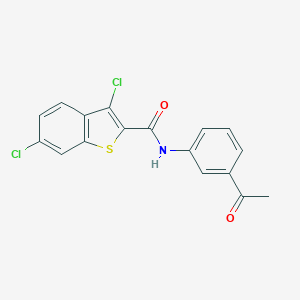

Molecular Formula |

C16H17N3OS |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |

InChI |

InChI=1S/C16H17N3OS/c1-10-4-5-13(12(3)8-10)15(20)19-16(21)18-14-9-11(2)6-7-17-14/h4-9H,1-3H3,(H2,17,18,19,20,21) |

InChI Key |

ALWCGDSJNCFPOT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)

![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)

![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251285.png)

![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251286.png)